molecular formula C10H20N2OSSi B585140 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine CAS No. 1083059-77-1

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine

Cat. No. B585140
Key on ui cas rn: 1083059-77-1
M. Wt: 244.428
InChI Key: QRMXUHUAXJBDLO-UHFFFAOYSA-N
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Patent
US09006237B2

Procedure details

A solution of 5-(hydroxymethyl)-thiazol-2-ylamine (0.787 g, 6.05 mmol), TBDMSCl (1.003 g, 6.65 mmol) and imidazole (0.49 g, 7.26 mmol) in DMF (15 mL) is stirred at room temperature for 24 h. The reaction mixture is diluted with ether and water. The organic layer is washed with water (3×). The aqueous washings are backwashed with ether (2×). The organic layers are combined, dried over MgSO4 and condensed. The crude material is purified using a plug of silica and eluting with 1:1 petrol:ethyl acetate to give the product (0.656 g, 44%). 1H-NMR (400 MHz, d6-DMSO) =0.01 (s, 6H, 2×CH3), 0.82 (s, 9H, tBu), 4.61 (s, 2H, CH2), 4.74 (brs, 2H, NH2), 6.8 (s, 1H, CH). LCMS: Rt 2.62 min (92.7%). MS (MH+, m/z) 245.
Quantity
0.787 g
Type
reactant
Reaction Step One
Quantity
1.003 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:7][C:6]([NH2:8])=[N:5][CH:4]=1.[CH3:9][C:10]([Si:13](Cl)([CH3:15])[CH3:14])([CH3:12])[CH3:11].N1C=CN=C1>CN(C=O)C.CCOCC.O>[Si:13]([O:1][CH2:2][C:3]1[S:7][C:6]([NH2:8])=[N:5][CH:4]=1)([C:10]([CH3:12])([CH3:11])[CH3:9])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0.787 g
Type
reactant
Smiles
OCC1=CN=C(S1)N
Name
Quantity
1.003 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
0.49 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer is washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 and condensed
CUSTOM
Type
CUSTOM
Details
The crude material is purified
WASH
Type
WASH
Details
eluting with 1:1 petrol

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.656 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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